![molecular formula C11H20N2O2 B3093934 tert-Butyl [3,3'-biazetidine]-1-carboxylate CAS No. 1251018-87-7](/img/structure/B3093934.png)

tert-Butyl [3,3'-biazetidine]-1-carboxylate

Übersicht

Beschreibung

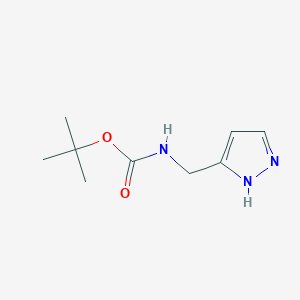

tert-Butyl [3,3’-biazetidine]-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a biazetidine ring system

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivation Potential

- Tert-butyl [3,3'-biazetidine]-1-carboxylate and related compounds offer a gateway for synthesizing novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). These compounds serve as bifunctional intermediates, allowing for selective derivation on the azetidine and cyclobutane rings.

Structural Studies and Characterization

- The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been reported, providing insights into its molecular geometry and atomic interactions (Dong et al., 1999).

Antibacterial Activity

- Certain derivatives, such as 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, have been synthesized and shown to exhibit promising antibacterial activities against various bacterial strains (Song et al., 2009).

Application in Drug Analogs

- Derivatives like 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel have been synthesized from tert-butyl related compounds, demonstrating potential in drug design and pharmacology (Ali et al., 1995).

Versatile Building Blocks

- Protected 3-haloazetidines, which include this compound derivatives, are versatile building blocks in medicinal chemistry. They are used to prepare high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Synthesis of Complex Molecules

- The compound is used in the synthesis of complex molecules like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, demonstrating its role in intricate chemical synthesis processes (Zhang et al., 2022).

Chiral Auxiliary Applications

- The compound has also been used as a chiral auxiliary in synthesizing various enantiomerically pure compounds, showing its utility in stereoselective synthesis (Studer et al., 1995).

Wirkmechanismus

Target of Action

It’s worth noting that tert-butanol, a related compound, has been shown to interact with several targets, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play various roles in cellular processes, including RNA processing, glucose metabolism, protein synthesis, and calcium signaling .

Mode of Action

Tert-butyl groups, in general, are known for their unique reactivity patterns due to their steric bulk . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .

Biochemical Pathways

Tert-butyl groups have been implicated in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The related compound, tert-butanol, is known to be poorly absorbed through the skin but rapidly absorbed if inhaled or ingested .

Result of Action

The related compound, tert-butanol, is known to have a sedative or anesthetic effect at high doses .

Action Environment

It’s worth noting that the related compound, tert-butanol, is known to react with ethers , suggesting that the presence of certain chemicals in the environment could potentially affect its stability and reactivity.

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [3,3’-biazetidine]-1-carboxylate typically involves the reaction of biazetidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of tert-Butyl [3,3’-biazetidine]-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or distillation to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl [3,3’-biazetidine]-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: The biazetidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst such as manganese can be used.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Substitution: Nucleophiles such

Eigenschaften

IUPAC Name |

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8/h8-9,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVNTVBRODLLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)

![Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3093909.png)

![Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3093915.png)

![cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B3093941.png)